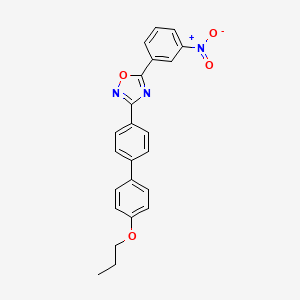
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBD or 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole. It is a fluorescent dye that is used as a probe in biochemical and physiological studies.
作用机制
The mechanism of action of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the interaction of the compound with the target molecule. The fluorescent properties of PBD are due to the presence of the oxadiazole ring, which undergoes a photoinduced electron transfer reaction upon excitation. This results in the emission of light, which can be detected and measured.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It can bind to proteins, DNA, and other biomolecules, and can be used to study their interactions. PBD has also been shown to be effective in detecting cancer cells, which makes it a valuable tool in cancer research.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments is its high sensitivity and specificity. It is also easy to use and can be used in a variety of applications. However, one of the limitations of using PBD is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
未来方向
There are many future directions for the use of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for the detection of cancer cells using PBD. Another area of interest is the use of PBD in the study of protein-protein interactions. Additionally, there is potential for the use of PBD in the development of new drugs and therapies for a variety of diseases.
合成方法
The synthesis of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4'-propoxy-4-biphenylylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the intermediate product. The final product is obtained by reacting the intermediate with sodium azide in the presence of copper(I) iodide.
科学研究应用
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is widely used in scientific research as a fluorescent probe. It is used to study the binding of ligands to proteins, DNA, and other biomolecules. It is also used to measure the concentration of calcium ions in cells and tissues. PBD is also used as a marker for the detection of cancer cells.
属性
IUPAC Name |
5-(3-nitrophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-14-29-21-12-10-17(11-13-21)16-6-8-18(9-7-16)22-24-23(30-25-22)19-4-3-5-20(15-19)26(27)28/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQEQSUVKHVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-{4'-propoxy-[1,1'-biphenyl]-4-YL}-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

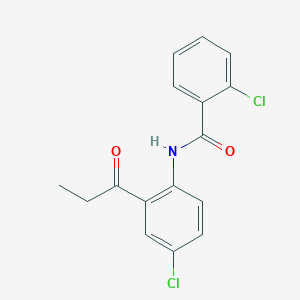
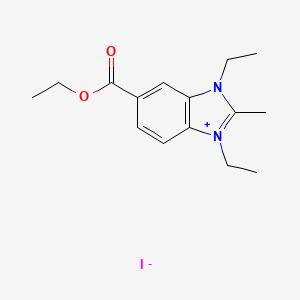
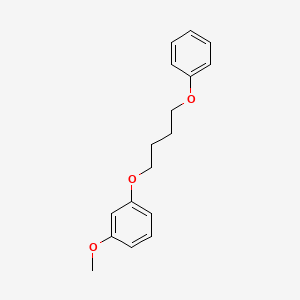
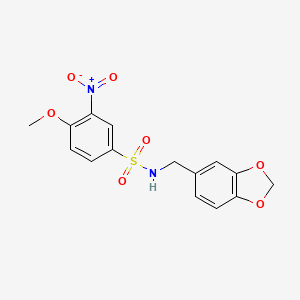

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
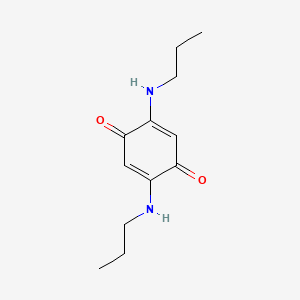

![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
